Dehydrocavidine,(S)

Description

Contextualization within Natural Product Chemistry

Dehydrocavidine,(S) belongs to the protoberberine class of isoquinoline (B145761) alkaloids, a large and structurally diverse family of natural products. nih.gov These alkaloids are characterized by a tetracyclic ring system and are biosynthesized in plants from the amino acid tyrosine. Protoberberine alkaloids are widespread in the plant kingdom, having been identified in numerous plant families, including the Papaveraceae (poppy family) and Berberidaceae (barberry family). nih.gov

The primary natural source of Dehydrocavidine,(S) is plants of the Corydalis genus, with Corydalis saxicola being a particularly rich source. mdpi.comexlibrisgroup.com The isolation of Dehydrocavidine,(S) from these plants typically involves extraction with organic solvents, followed by various chromatographic techniques to separate it from the complex mixture of other alkaloids present in the plant. nih.govnih.gov High-speed counter-current chromatography (HSCCC) has been shown to be an effective method for the isolation and purification of Dehydrocavidine,(S) from Corydalis saxicola extracts. nih.govnih.gov

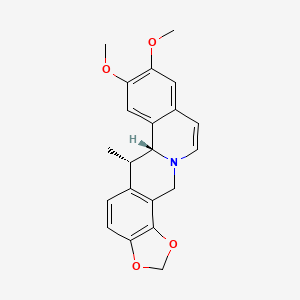

The chemical structure of Dehydrocavidine,(S) features a rigid, planar tetracyclic core, which is a hallmark of the protoberberine alkaloids. This structural framework is responsible for the compound's chemical and physical properties and provides a scaffold for the diverse biological activities observed.

Significance in Medicinal Chemistry Research

The scientific interest in Dehydrocavidine,(S) is largely driven by its significant and varied biological activities, which position it as a lead compound in medicinal chemistry for the development of new therapeutic agents. Research has highlighted its potential in several key areas:

Anti-inflammatory Activity: Dehydrocavidine,(S) has demonstrated potent anti-inflammatory effects. Studies have shown that it can suppress the production of pro-inflammatory mediators in the body. This activity is of great interest for the potential development of treatments for inflammatory conditions.

Neuroprotective Effects: Emerging research indicates that Dehydrocavidine,(S) possesses neuroprotective properties. It has been investigated for its ability to protect nerve cells from damage and degeneration, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Hepatoprotective Activity: Dehydrocavidine,(S) has shown promise in protecting the liver from damage. Studies have demonstrated its ability to mitigate liver injury induced by toxins, pointing towards its potential use in the treatment of various liver diseases. mdpi.comnih.gov

The diverse pharmacological profile of Dehydrocavidine,(S) makes it a valuable molecule for further investigation and drug development efforts.

Historical Perspective of Research on the Compound

The study of alkaloids from Corydalis species has a long history in traditional medicine, particularly in China. nih.gov However, the specific scientific investigation of Dehydrocavidine,(S) is a more recent endeavor. The first report on Corydalis saxicola, a primary source of the compound, emerged from a research team in Guangxi, China, in 1980. mdpi.com This marked the beginning of modern phytochemical investigations into this plant and its constituents.

Subsequent research has focused on confirming its structure, exploring its pharmacological activities, and developing efficient methods for its extraction and purification. nih.govnih.gov The approval of an injection formulation of total alkaloids from Corydalis saxicola for clinical use in China in 1982 for treating hepatitis further spurred interest in its individual components, including Dehydrocavidine,(S). mdpi.com

Detailed Research Findings

Anti-inflammatory Activity of Dehydrocavidine,(S)

Inhibitory Concentration (IC50) of Dehydrocavidine,(S) on Pro-inflammatory Markers

| Pro-inflammatory Marker | IC50 (µM) |

|---|---|

| TNF-α | 37.3 |

| IL-6 | 19.3 |

| IL-1β | 11.8 |

| CCL2 | 12.7 |

| ROS | 14.7 |

Data from in vitro studies on LPS-stimulated RAW 264.7 macrophage cells.

Hepatoprotective Effects of Dehydrocavidine,(S)

Effect of Dehydrocavidine,(S) on Liver Function Markers in a Rat Model of CCl4-induced Liver Injury

| Treatment Group | ALT (U/L) | AST (U/L) |

|---|---|---|

| Control | 45.2 ± 5.1 | 110.5 ± 12.3 |

| CCl4 Model | 289.6 ± 35.4 | 543.2 ± 61.8 |

| CCl4 + Dehydrocavidine,(S) | 123.5 ± 15.7 | 256.8 ± 30.1 |

Data represents mean ± standard deviation. ALT: Alanine (B10760859) Aminotransferase; AST: Aspartate Aminotransferase. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(12S,13R)-16,17-dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18,20-heptaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-12-14-4-5-17-21(26-11-25-17)16(14)10-22-7-6-13-8-18(23-2)19(24-3)9-15(13)20(12)22/h4-9,12,20H,10-11H2,1-3H3/t12-,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOKSDXTNIQQJD-FKIZINRSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3=CC(=C(C=C3C=CN2CC4=C1C=CC5=C4OCO5)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C3=CC(=C(C=C3C=CN2CC4=C1C=CC5=C4OCO5)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of Dehydrocavidine, S

Plant Sources and Phytogeographical Distribution

Dehydrocavidine,(S) is an alkaloid naturally synthesized by various plant species, most notably within the Corydalis genus. The concentration and presence of this compound are closely linked to the specific species and its geographical location.

Corydalis saxicola Bunting, a perennial herb belonging to the Papaveraceae family, stands out as a primary natural source of Dehydrocavidine,(S). nih.govfrontiersin.org This plant is primarily distributed across the southwestern provinces of China, including Guangxi, Guizhou, Hubei, Sichuan, and Yunnan. nih.govfrontiersin.orgnih.gov It occupies specific ecological niches, typically growing on rocky cliffs or within alpine caves at elevations between 600 and 1690 meters, with some found at altitudes as high as 2800 to 3900 meters in southwestern Sichuan. researchgate.net

The concentration of dehydrocavidine in C. saxicola Bunting is notably high, estimated to be between 0.1% and 0.2%. nih.govresearchgate.net Research has shown that the dehydrocavidine content can fluctuate based on environmental conditions and the specific part of the plant analyzed. yydbzz.com Notably, wild-grown plants and the root systems tend to have the highest concentrations of the compound. yydbzz.com

Corydalis yanhusuo W.T. Wang is another species within the Corydalis genus, recognized for the rich alkaloid content of its tuber. nih.govnih.gov Dehydrocorydaline (B211579), a class of compounds that includes Dehydrocavidine,(S), is considered a crucial marker for the quality of C. yanhusuo extracts. nih.gov The total alkaloid content in the dried tuber of this plant can vary from 0.5% to 1%. nih.gov In studies focusing on optimizing extraction, dehydrocorydaline was found to make up 13.11% of the total alkaloids in the final product. nih.gov Corydalis yanhusuo is typically cultivated in temperate climates throughout the northern hemisphere. webmd.com

The Corydalis genus is vast, encompassing around 400 species that are distributed throughout the northern temperate zone. nih.gov A significant portion of these species, over half, are native to China, with a high concentration in the southwestern region. frontiersin.orgnih.gov While C. saxicola and C. yanhusuo are the most extensively studied sources, various other species in this genus are also known to produce a diverse range of isoquinoline (B145761) alkaloids. frontiersin.org The precise distribution and concentration of Dehydrocavidine,(S) across the entirety of the Corydalis genus remain an active area of phytochemical investigation.

Advanced Extraction Techniques and Methodological Advancements

The isolation of Dehydrocavidine,(S) from its natural plant sources involves a range of extraction techniques, from traditional solvent-based methods to more modern, efficient approaches.

Traditional methods for extracting alkaloids such as Dehydrocavidine,(S) from Corydalis species have historically relied on solvent-based approaches. jocpr.com These techniques leverage the solubility characteristics of alkaloids, which can be present as either free bases or salts. jocpr.com

A prevalent technique is acid-base extraction. This involves treating the plant material with a dilute acid solution (e.g., 0.1-1% sulfuric or hydrochloric acid) to convert the alkaloids into their water-soluble salt forms. jocpr.com Following this, the acidic aqueous extract is made alkaline, often with ammonia, to a specific pH. This change in pH causes the alkaloids to precipitate out of the solution, allowing them to be subsequently extracted using an organic solvent such as chloroform (B151607) or ether. jocpr.comgoogle.com

Alcohol-based solvents like methanol (B129727) and ethanol (B145695) are also widely used and are effective for extracting alkaloids in both their free base and salt forms. jocpr.com Common methods employing these solvents include reflux, percolation, and immersion. jocpr.com An optimized reflux extraction protocol for C. yanhusuo utilized 70% ethanol with the pH adjusted to 10, followed by two reflux cycles of 60 minutes each. nih.gov This method was demonstrated to be both stable and reliable for the extraction of various alkaloids, including dehydrocorydaline. nih.gov The initial crude extract typically undergoes further purification processes, such as liquid-liquid extraction or chromatography, to isolate the pure compound. google.comnih.gov

<-table>

Table 1: Conventional Solvent-Based Extraction of Alkaloids from Corydalis yanhusuo| Parameter | Optimized Condition |

|---|---|

| Solvent | 70% Ethanol |

| Solvent-to-Solid Ratio | 20 times the amount of plant material |

| pH | 10 (adjusted with diluted ammonia) |

| Method | Heating and refluxing |

| Extraction Frequency | Twice |

| Extraction Duration | 60 minutes per cycle |

Source:[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEoWI914Csuc_iT_7LkExEdIhvr7f2Uw4UAQcFdVtFOPpI4JII6el33OGEpAxREliFvoJgyXwi5csbTS6X1h-4U_6iyLqUYHaGjXVWFn92fS-VXW0djFE2We0l66OrUq9rqO53D0U4rNGZtMMA%3D)]Microwave-Assisted Extraction (MAE) has been developed as a more efficient and modern alternative to conventional techniques for the isolation of Dehydrocavidine,(S) from Corydalis saxicola. nih.gov This advanced method offers significant benefits, including a reduction in extraction time and the amount of solvent required. nih.gov

Research has been conducted to optimize the parameters of MAE to achieve the highest possible yield of dehydrocavidine. A key study identified the optimal conditions as an extraction temperature of 60°C, a liquid-to-solid ratio of 20:1, an extraction duration of 15 minutes, and a microwave power of 700 W, with methanol used as the solvent. nih.gov When this optimized MAE procedure was combined with high-speed counter-current chromatography, it enabled the highly efficient separation and purification of the target compound. nih.gov This combined approach yielded 42.1 mg of dehydrocavidine with a purity of 98.9% from 900 mg of crude extract in less than four hours. nih.gov Furthermore, comparative studies involving Corydalis yanhusuo have confirmed that MAE results in a higher yield of total alkaloids and is more cost-effective and time-efficient than conventional extraction methods. nih.gov

<-table>

Table 2: Optimized Microwave-Assisted Extraction (MAE) Parameters for Dehydrocavidine from Corydalis saxicola| Parameter | Optimized Condition |

|---|---|

| Solvent | Methanol |

| Extraction Temperature | 60°C |

| Liquid-to-Solid Ratio | 20:1 |

| Extraction Time | 15 minutes |

| Microwave Power | 700 W |

Source:[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF1tLUfBmPeGs76ScxLTdOnM_tNHSCRTMCgfjzScwJU3_xQgS9V-NETXKSDB6mBGZLNybI_SjPB8Y8NKaER_IzTWFNim9X-scrlaKcItS9vGiHIJJkmb-N5n7kzvBPHGMg15mMo)]Compound Names Mentioned in this Article

Ionic Liquid-Based Microwave-Assisted Extraction (IL-MAE) Optimization

A highly efficient and environmentally friendly method for extracting Dehydrocavidine,(S) from its natural sources is Ionic Liquid-Based Microwave-Assisted Extraction (IL-MAE). This technique combines the benefits of ionic liquids as green solvents with the rapid heating of microwave energy. Research has focused on optimizing the parameters of IL-MAE to maximize the yield of Dehydrocavidine,(S) from Corydalis saxicola.

The choice of ionic liquid, its concentration, the liquid-to-solid ratio, extraction temperature, and extraction time are all critical factors that have been systematically studied to enhance extraction efficiency. In one optimized protocol, a 1.5 mol/L solution of 1-hexyl-3-methylimidazolium (B1224943) bromide ([hmim]Br) was used as the extraction solvent. The optimal conditions were determined to be a liquid-to-solid ratio of 20:1 (mL:g), an extraction temperature of 70°C, and an extraction time of just 10 minutes. Under these conditions, a high yield of 9.446 mg/g of dehydrocavidine was achieved.

The IL-MAE method offers several advantages over conventional extraction techniques, including a higher extraction yield, significantly shorter extraction times, and reduced consumption of organic solvents.

**Table 2: Optimized Parameters for IL-MAE of Dehydrocavidine,(S) from *Corydalis saxicola***

| Parameter | Optimal Condition |

|---|---|

| Ionic Liquid | 1-hexyl-3-methylimidazolium bromide ([hmim]Br) |

| Ionic Liquid Concentration | 1.5 mol/L |

| Liquid-to-Solid Ratio | 20:1 (mL:g) |

| Extraction Temperature | 70°C |

| Extraction Time | 10 minutes |

| Resulting Yield | 9.446 mg/g |

Chromatographic Purification Strategies for Dehydrocavidine,(S)

Following extraction, various chromatographic techniques are employed to isolate and purify Dehydrocavidine,(S) from the crude extract. High-Speed Counter-Current Chromatography (HSCCC) has proven to be a particularly effective method for this purpose.

In one study, HSCCC was used for the preparative separation and purification of dehydrocavidine from a crude extract of Corydalis saxicola. nih.gov The optimized two-phase solvent system for this purification was composed of chloroform-methanol-0.3 M hydrochloric acid in a 4:0.5:2 volume ratio. nih.gov This process yielded dehydrocavidine with a purity of 98.9%. nih.gov From a 900 mg crude extract, 42.1 mg of purified dehydrocavidine was obtained in a single-step separation that took less than 4 hours. nih.gov

Other chromatographic methods commonly used for the purification of alkaloids from Corydalis species include preparative High-Performance Liquid Chromatography (HPLC) and column chromatography over silica (B1680970) gel or other stationary phases. These techniques, often used in combination, allow for the isolation of Dehydrocavidine,(S) to a high degree of purity suitable for further scientific investigation.

Table 3: High-Speed Counter-Current Chromatography (HSCCC) Purification of Dehydrocavidine,(S)

| Parameter | Details | Reference |

|---|---|---|

| Chromatographic Technique | High-Speed Counter-Current Chromatography (HSCCC) | nih.gov |

| Starting Material | Crude extract of Corydalis saxicola | nih.gov |

| Solvent System | Chloroform-Methanol-0.3 M Hydrochloric Acid (4:0.5:2, v/v/v) | nih.gov |

| Amount of Crude Extract | 900 mg | nih.gov |

| Yield of Purified Compound | 42.1 mg | nih.gov |

| Purity of Final Product | 98.9% | nih.gov |

| Purification Time | < 4 hours | nih.gov |

Biosynthetic Pathways and Genetic Regulation of Dehydrocavidine, S

Overview of Benzylisoquinoline Alkaloid (BIA) Biosynthesis

Benzylisoquinoline alkaloids are a large and structurally diverse group of plant secondary metabolites, with approximately 2,500 identified compounds. pnas.org Many BIAs, including prominent compounds like morphine, codeine, and berberine (B55584), possess significant pharmacological properties. nih.govcolab.ws The biosynthesis of all BIAs originates from the amino acid L-tyrosine. nih.gov Through a multi-step enzymatic pathway, L-tyrosine is converted into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. nih.govnih.gov

The first committed step in BIA synthesis is the condensation of dopamine and 4-hydroxyphenylacetaldehyde, a reaction catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine. nih.gov A subsequent series of enzymatic modifications, including hydroxylations and methylations, converts (S)-norcoclaurine into the central branch-point intermediate, (S)-reticuline. nih.gov (S)-Reticuline serves as the precursor to numerous BIA subclasses, including the protoberberines, benzophenanthridines, and morphinans. pnas.org The specific pathway taken from (S)-reticuline determines the final alkaloid structure produced by the plant. pnas.orgnih.gov

Identification of Specific Enzymes and Intermediates in (S)-Dehydrocavidine Formation

The formation of (S)-Dehydrocavidine follows the protoberberine branch of the BIA pathway, starting from the key intermediate (S)-reticuline. A pivotal step in this branch is the conversion of (S)-reticuline into (S)-scoulerine, which establishes the characteristic tetracyclic core structure of protoberberine alkaloids. This reaction is catalyzed by the berberine bridge enzyme (BBE), a flavin-dependent oxidase that forms the berberine bridge by creating a carbon-carbon bond between the N-methyl group and the benzyl (B1604629) ring. nih.gov

From (S)-scoulerine, the pathway proceeds through several further modifications to yield (S)-Dehydrocavidine. Research on Corydalis saxicola has identified cheilanthifoline as a crucial upstream precursor to (S)-Dehydrocavidine. Furthermore, studies have implicated a specific BBE-like gene, CsBBEL9, in this biosynthetic pathway. The expression of CsBBEL9 was found to be significantly upregulated during processes that led to increased (S)-Dehydrocavidine accumulation, suggesting its enzymatic product is a key intermediate in the formation of (S)-Dehydrocavidine.

The proposed biosynthetic sequence is as follows: (S)-Reticuline → (S)-Scoulerine → (S)-Cheilanthifoline → (S)-Dehydrocavidine

Interactive Data Table: Key Enzymes and Intermediates

| Intermediate | Enzyme | Enzyme Class | Function |

| (S)-Reticuline | Berberine Bridge Enzyme (BBE) / CsBBEL9 | FAD-dependent Oxidase | Catalyzes the formation of the berberine bridge to produce (S)-Scoulerine. |

| (S)-Scoulerine | Cheilanthifoline Synthase (CFS) | Cytochrome P450 | Catalyzes the formation of a methylenedioxy bridge to produce (S)-Cheilanthifoline. |

| (S)-Cheilanthifoline | Unknown | Unknown | Precursor to (S)-Dehydrocavidine. |

Genetic and Molecular Regulation of (S)-Dehydrocavidine Biosynthesis

The biosynthesis of (S)-Dehydrocavidine in Corydalis saxicola is tightly regulated at the genetic level, with specific gene families and environmental signals playing critical roles.

A genome-wide study of Corydalis saxicola, a plant rich in (S)-Dehydrocavidine and endemic to the calciphilic karst regions of China, identified a family of genes that influences BIA biosynthesis: the Annexin (ANN) genes. mdpi.combohrium.com Annexins are a family of calcium (Ca²⁺)-dependent, phospholipid-binding proteins involved in plant growth, development, and stress responses. mdpi.comnih.gov

In C. saxicola, nine CsANN genes were identified and characterized. mdpi.com These genes were phylogenetically divided into three subfamilies and are located on five different chromosomes. mdpi.comnih.gov The expansion of this gene family in C. saxicola is thought to be a result of tandem and whole-genome duplications, potentially enhancing the plant's adaptation to the high-calcium environment of karst regions. mdpi.com

Interactive Data Table: Properties of the CsANN Gene Family in Corydalis saxicola

| Gene Name | Chromosome Location | Protein Length (aa) | Molecular Weight (kDa) | Isoelectric Point (pI) |

| CsANN1 | Chr1 | 316 | 35.84 | 5.21 |

| CsANN2 | Chr1 | 316 | 35.80 | 5.00 |

| CsANN3 | Chr2 | 321 | 36.31 | 6.49 |

| CsANN4 | Chr3 | 327 | 36.88 | 5.48 |

| CsANN5 | Chr3 | 327 | 36.91 | 5.48 |

| CsANN6 | Chr4 | 324 | 36.65 | 5.14 |

| CsANN7 | Chr4 | 324 | 36.65 | 5.14 |

| CsANN8 | Chr5 | 315 | 35.80 | 5.08 |

| CsANN9 | Chr5 | 323 | 36.56 | 5.00 |

| Data sourced from research on the CsANN gene family in Corydalis saxicola. mdpi.com |

Among the nine CsANN genes, CsANN1 has been functionally characterized and shown to be a positive regulator of BIA accumulation. mdpi.comexlibrisgroup.com Transient overexpression of CsANN1 in the leaves of C. saxicola led to a significant increase in the content of (S)-Dehydrocavidine and its precursor, cheilanthifoline. exlibrisgroup.com

The mechanism appears to be indirect. The overexpression of CsANN1 significantly upregulated the transcript levels of the BIA biosynthetic gene CsBBEL9. exlibrisgroup.com This suggests that CsANN1 does not directly catalyze steps in the pathway but rather acts as a regulatory factor. It is proposed that CsANN1 may influence BIA biosynthesis by interacting with other key regulatory proteins, such as MYB transcription factors, or by directly interacting with key biosynthetic enzymes in a Ca²⁺-dependent manner. mdpi.combohrium.comnih.gov

Interactive Data Table: Effect of CsANN1 Overexpression on BIA Content

| Compound | Change in Content (vs. Control) | Statistical Significance |

| (S)-Dehydrocavidine (DHCA) | Significantly Increased | p < 0.01 |

| Cheilanthifoline | Significantly Increased | p < 0.01 |

| Results from transient overexpression assays in C. saxicola leaves. nih.gov |

The production of plant secondary metabolites is often influenced by environmental conditions such as light, temperature, and nutrient availability. nih.govfrontiersin.org For C. saxicola, which thrives in high-calcium soils, the signaling molecule calcium (Ca²⁺) is a particularly important factor. mdpi.com

The expression of CsANN genes shows Ca²⁺-responsive patterns, linking environmental calcium levels to the regulation of BIA synthesis. mdpi.com As Ca²⁺-dependent proteins, annexins like CsANN1 function as sensors that can transduce changes in cellular Ca²⁺ concentrations into a downstream regulatory response. bohrium.com This provides a molecular link between the plant's unique ecological niche and its specialized metabolism, where environmental Ca²⁺ signals can modulate the expression of biosynthetic genes via CsANN proteins, ultimately affecting the accumulation of (S)-Dehydrocavidine. mdpi.comnih.gov Studies on various medicinal plants confirm that environmental stressors and specific cultivation conditions can significantly alter the physiological and biochemical responses that govern the synthesis of secondary metabolites. nih.gov

Pathway Engineering and Biotechnological Approaches for (S)-Dehydrocavidine Production

The elucidation of biosynthetic pathways and their genetic regulation opens the door for metabolic engineering and biotechnological production of valuable plant-derived compounds. nih.gov While many BIAs are present in only trace amounts in their native plants, microbial fermentation offers a promising alternative for scalable and sustainable production. nih.govnih.gov

Yeast, particularly Saccharomyces cerevisiae, has been successfully engineered to produce a variety of BIAs, including protoberberines. nih.govcolab.wsnih.gov These efforts typically involve expressing multiple heterologous enzymes from plants, including key pathway catalysts like the berberine bridge enzyme (BBE) and various cytochrome P450s. pnas.orgnih.gov Strategies to improve yield include enzyme variant screening, optimizing gene copy numbers, and refining culture conditions. nih.gov

The identification of genes like CsANN1 as a positive regulator and CsBBEL9 as a key biosynthetic enzyme provides specific targets for engineering (S)-Dehydrocavidine production. These genes could be introduced into a microbial chassis like yeast, or overexpressed in the native plant or plant cell cultures, to increase the flux through the pathway and enhance the final product yield. Such biotechnological approaches could provide a reliable source of (S)-Dehydrocavidine for research and other applications. nih.govnih.gov

Chemical Synthesis and Stereochemical Control of Dehydrocavidine, S

General Synthetic Strategies for Isoquinoline (B145761) Alkaloids

The construction of the isoquinoline core, the fundamental scaffold of a vast family of alkaloids, has been a subject of extensive research. acs.orgnih.govresearchgate.netnih.gov These strategies range from classical name reactions to modern transition-metal-catalyzed methods.

Key traditional methods for forming the isoquinoline ring system include:

Bischler-Napieralski reaction: This involves the cyclization of a β-phenylethylamide using a dehydrating agent, typically a Lewis acid like phosphorus oxychloride, to form a 3,4-dihydroisoquinoline (B110456). This intermediate can then be reduced or aromatized. nih.gov

Pictet-Spengler reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. nih.govnih.gov This method is particularly powerful as the biosynthesis of simple tetrahydroisoquinoline alkaloids often involves the condensation of a β-phenylethylamine with a formaldehyde (B43269) or acetaldehyde (B116499) equivalent. acs.orgnih.gov

Pomeranz-Fritsch-Bobbitt reaction: This is another classical method for synthesizing the isoquinoline core. nih.gov

In recent decades, modern synthetic methods have provided more efficient and modular routes to isoquinoline and protoberberine alkaloids. Palladium-catalyzed and rhodium-catalyzed reactions have become prominent. For instance, a palladium-catalyzed enolate arylation has been used as a key step to form the isoquinoline core in a concise synthesis of berberine (B55584), a related protoberberine alkaloid. nih.gov This approach allows for the rapid synthesis of various members of the protoberberine family by changing the aryl bromide and ketone coupling partners. nih.gov Similarly, Rh(III)-catalyzed C-H functionalization and annulation of substituted benzaldehydes with alkyne-amines offers a direct, one-pot route to a library of protoberberine salts. nih.govresearchgate.net These modern strategies often avoid harsh conditions and provide access to analogues with diverse electronic properties that are not easily accessible through classical methods. nih.gov

Enantioselective Synthesis Methodologies for Chiral Alkaloids

The biological activity of alkaloids is often dependent on their specific stereochemistry. Therefore, the development of enantioselective synthetic methods to produce a single enantiomer is of paramount importance. thieme-connect.com For protoberberine alkaloids, the key chiral center is typically at the C-13a position (or C-14 in some numbering systems). The synthesis of chiral tetrahydroprotoberberines has become a major focus for synthetic chemists. researchgate.netrsc.org

Several strategies have been developed to introduce chirality, including the use of chiral auxiliaries, chiral catalysts, and biocatalysis. nih.gov For example, a chemoenzymatic cascade has been employed for the synthesis of tetrahydroprotoberberine alkaloids. acs.org This method used a transaminase and a norcoclaurine synthase to create a chiral tetrahydroisoquinoline intermediate with high enantiomeric excess (99% ee), which was then converted to the final protoberberine scaffold. acs.org

| Strategy | Key Reaction | Catalyst/Enzyme | Product Type | Enantiomeric Excess (ee) | Reference |

| Chemoenzymatic Cascade | Pictet-Spengler Condensation | Transaminase (TAm), Norcoclaurine Synthase (NCS) | (S)-Norcoclaurine | 99% | acs.org |

| Asymmetric Hydrogenation | Hydrogenation of Enamides | BINAP-Ruthenium(II) Complexes | Tetrahydroisoquinolines | High | acs.org |

| Asymmetric Condensation | Lateral Metalation | (-)-Sparteine | 8-Oxoprotoberberines | up to 43% | thieme-connect.com |

| Auxiliary-Assisted Cyclization | Bischler-Napieralski | Chiral Oxazolidinone | (S)-N-norlaudanidine | >95% | nih.govacs.org |

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is reliable and has been widely applied in the synthesis of natural products. rsc.org

In the context of isoquinoline alkaloid synthesis, chiral auxiliaries have been instrumental in establishing the stereochemistry of key intermediates. For instance, the enantioselective total synthesis of the (S)-tetrahydroprotoberberine alkaloids, (-)-(S)-tetrahydropalmatrubine and (-)-(S)-corytenchine, was achieved using a chiral auxiliary-assisted Bischler-Napieralski reaction. nih.govacs.org An oxazolidinone auxiliary, popularized by David A. Evans, was used to direct the cyclization/reduction sequence, leading to the key benzyltetrahydroisoquinoline intermediate, (S)-N-norlaudanidine, with over 95% enantiomeric excess. nih.govacs.orgrsc.org

Another approach involves the use of chiral auxiliaries derived from commercially available enantiomers of 1-phenylethylamine (B125046). researchgate.net The reaction of anions from chiral o-toluamides (incorporating the 1-phenylethylamine auxiliary) with 3,4-dihydroisoquinolines can produce (13aS)-(-)- and (13aR)-(+)-8-oxoprotoberberines with very high enantiomeric excesses (>96%). researchgate.net The choice of the (R)- or (S)-enantiomer of the auxiliary determines the absolute configuration of the final protoberberine product. researchgate.net

The use of chiral reagents and catalysts is a powerful strategy for asymmetric synthesis, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. mdpi.com This approach encompasses organometallic catalysis, biocatalysis, and organocatalysis. mdpi.com

In isoquinoline alkaloid synthesis, enantioselective reduction of the C=N bond of a 3,4-dihydroisoquinoline intermediate is a common method to introduce the C1 stereocenter. rsc.org This can be achieved through asymmetric hydrogenation using chiral metal catalysts. rsc.org Noyori's BINAP-ruthenium(II) complexes, for example, are highly effective for the enantioselective hydrogenation of enamides, providing a general route to various isoquinoline alkaloids. acs.org

The use of chiral ligands in conjunction with metal reagents is another effective technique. The asymmetric synthesis of protoberberines has been accomplished via a (-)-sparteine-mediated asymmetric condensation-cyclization. thieme-connect.com Sparteine, a naturally occurring chiral diamine, acts as a ligand for lithiated o-toluamides, inducing enantioselectivity in their reaction with 3,4-dihydroisoquinolines to form the protoberberine core. thieme-connect.com While this method provided a novel entry to chiral protoberberines, the enantiomeric excesses were moderate. thieme-connect.com

More recently, rhodium-catalyzed intramolecular C-H insertion reactions using chiral catalysts have been developed for the stereoselective synthesis of related natural products. researchgate.net For example, dirhodium(II) tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinate] catalyzed the C-H insertion to form a dihydrobenzofuran ring with perfect diastereoselectivity and 96% ee, demonstrating the power of chiral catalysts in controlling stereochemistry. researchgate.net

Organocatalysis, which uses small, purely organic molecules as catalysts, has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. mdpi.com These catalysts often operate via the formation of reactive intermediates like iminium ions or enamines. researchgate.net

While direct organocatalytic synthesis of the protoberberine core is an emerging area, the principles have been applied to construct related and complex chiral scaffolds. For example, organocascade catalysis, which combines multiple reactions in a single pot, has been used to rapidly build complex alkaloid structures. acs.orgnih.gov Cinchona alkaloids and their derivatives are a prominent class of organocatalysts used in various asymmetric transformations, including Michael additions and aza-Henry reactions, which can be key steps in the synthesis of complex nitrogen-containing heterocycles. researchgate.net

A chemoenzymatic cascade, which can be considered a form of biocatalysis, demonstrates an organocatalytic principle. The synthesis of a tetrahydroprotoberberine alkaloid was achieved using a cascade involving a transaminase (TAm) and norcoclaurine synthase (NCS), which are enzymes that function as highly specialized chiral organic catalysts. acs.org This process afforded the chiral intermediate with 99% ee. acs.org

Diastereomeric and Enantiomeric Resolution Techniques

When an enantioselective synthesis is not employed, a racemic mixture (a 50:50 mixture of two enantiomers) is often produced. The separation of these enantiomers, a process called resolution, is necessary to obtain the desired biologically active compound. Since enantiomers have identical physical properties, direct separation is difficult. The most common strategy is to convert the pair of enantiomers into a mixture of diastereomers by reacting them with a pure chiral resolving agent. nih.gov Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization or chromatography. rsc.org

In the synthesis of aporphine (B1220529) alkaloids, which are structurally related to protoberberines, resolution was achieved by forming diastereomeric salts with (+)-dibenzoyl-D-tartaric acid (DBTA). nih.gov This allowed for the separation of the enantiomers. Another powerful technique is dynamic kinetic resolution, where a racemic starting material is converted into a single enantiomer of the product. This has been achieved for the synthesis of 2-substituted pyrrolidines by the electrophilic substitution of racemic 2-lithiopyrrolidines in the presence of a chiral ligand. researchgate.net

For the separation of protoberberine alkaloids themselves, chromatographic methods are effective. High-performance centrifugal partition chromatography (HPCPC) has been successfully used to separate four quaternary protoberberine alkaloids (palmatine, jatrorrhizine, columbamine, and pseudocolumbamine) from a crude plant extract. nih.gov This separation was based on the formation of diastereomeric ion pairs with potassium perchlorate (B79767) in one of the solvent systems used. nih.gov

Synthesis of Dehydrocavidine,(S) Derivatives and Analogues

The synthesis of derivatives and analogues of a natural product is crucial for studying structure-activity relationships and developing new therapeutic agents. The modular nature of modern synthetic routes to protoberberines allows for the creation of a wide range of analogues. nih.gov

The palladium-catalyzed enolate arylation strategy is particularly well-suited for this purpose. By simply varying the aryl bromide and ketone coupling partners, analogues such as pseudocoptisine (B3420631) and palmatine (B190311) can be synthesized. nih.gov Furthermore, this method allows for the introduction of substituents at the C-13 position, as demonstrated by the total synthesis of dehydrocorydaline (B211579). nih.gov

Similarly, the Rh-catalyzed C-H activation and annulation approach provides a convenient route to generate a library of protoberberine salts with diverse substitution patterns by changing the benzaldehyde (B42025) and alkyne-amine starting materials. researchgate.net This has been used to synthesize the protoberberine alkaloid corysamine in high yield. researchgate.net The synthesis of derivatives of other natural products, such as dehydrodigallic acid and dihydroquinoline embelin (B1684587), further illustrates the general strategies available for creating libraries of related compounds. nih.govnih.gov For example, a variety of dihydroquinoline derivatives were synthesized by reacting embelin with different anilines and aromatic aldehydes, with the subsequent oxidation using DDQ affording the corresponding quinoline (B57606) derivatives. nih.gov While specific syntheses of a wide array of Dehydrocavidine,(S) derivatives are not extensively documented in single reports, these analogous syntheses provide a clear blueprint for their potential creation.

| Parent Alkaloid | Synthetic Method | Key Reagents | Derivative/Analogue Synthesized | Yield | Reference |

| Berberine | Pd-catalyzed Enolate Arylation | (Amphos)₂PdCl₂, Cs₂CO₃ | Dehydrocorydaline | - | nih.gov |

| Berberine | Pd-catalyzed Enolate Arylation | (Amphos)₂PdCl₂, Cs₂CO₃ | Fluorinated Berberine Analogue | - | nih.gov |

| Protoberberine Core | Rh-catalyzed C-H Activation | [RhCp(CH₃CN)₃][SbF₆]₂ | Corysamine | 92% | researchgate.net |

| Protoberberine Core | Rh-catalyzed C-H Activation | [RhCp(CH₃CN)₃][SbF₆]₂ | 13-Substituted Protoberberines | 65-75% | researchgate.net |

| Embelin | Multi-component Reaction | AgOTf | Dihydroquinoline Derivatives | 52-83% | nih.gov |

| Dihydroquinolines | Oxidation | DDQ | Quinoline Derivatives | 55-88% | nih.gov |

Design Principles for Structural Modification

The structural modification of protoberberine alkaloids like dehydrocavidine is guided by the desire to modulate their biological activity. A key structural feature of these compounds is their planar, tetracyclic isoquinoline core, which is crucial for their interaction with biological targets. Modifications to this core or its substituents can significantly alter these interactions.

General design principles for the structural modification of protoberberine alkaloids often involve:

Alteration of the Substitution Pattern: The aromatic rings of the protoberberine scaffold can be functionalized with various substituents, such as hydroxyl, methoxy (B1213986), and methylenedioxy groups. The position and nature of these substituents can influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to target proteins.

Modification of the Tetracyclic Core: Changes to the planarity of the ring system, for instance, by introducing substituents that cause steric hindrance, can impact biological activity.

Introduction of Functional Groups: Appending new functional groups to the protoberberine skeleton can introduce new interaction points with biological targets or alter the pharmacokinetic properties of the molecule.

Synthetic Methodologies for Derivative Generation

The generation of dehydrocavidine derivatives, including the specific (S)-enantiomer, can be approached through various synthetic strategies developed for the broader class of protoberberine alkaloids. These methods offer modularity, allowing for the introduction of diverse substituents and control over stereochemistry.

General Synthetic Strategies:

Another contemporary strategy involves rhodium-catalyzed C-H activation and annulation . This method allows for the direct coupling of substituted benzaldehydes with alkyne-amines to construct the protoberberine core in a single pot, offering high efficiency and regioselectivity. nih.gov

Stereochemical Control:

Achieving the desired (S)-stereochemistry at the chiral center of dehydrocavidine requires the use of asymmetric synthesis techniques. For the related tetrahydroprotoberberine alkaloids, enantioselective syntheses have been successfully developed. One notable approach involves a chiral auxiliary-assisted Bischler-Napieralski cyclization/reduction . This method has been used to synthesize (S)-tetrahydropalmatrubine and (S)-corytenchine with high enantioselectivity (>95% ee). nih.govnih.gov The chiral auxiliary guides the stereochemical outcome of the cyclization and subsequent reduction steps, leading to the desired enantiomer.

Another strategy for achieving stereocontrol is through the use of enantiopure sulfinimines . An asymmetric synthesis of the protoberberine alkaloid (S)-(-)-xylopinine has been described where the key step is the addition of a lithiated o-tolunitrile (B42240) derivative to an enantiopure sulfinimine. nih.gov This reaction proceeds with high diastereoselectivity, and subsequent transformations deliver the target alkaloid in its (S)-configuration. Such a strategy could foreseeably be applied to the synthesis of (S)-Dehydrocavidine.

| Alkaloid/Intermediate | Synthetic Method | Reported Yield | Reference |

| Berberine | Palladium-catalyzed enolate arylation | 50% (overall) | nih.gov |

| Palmatine | Palladium-catalyzed enolate arylation | 62% (overall) | nih.gov |

| Pseudocoptisine | Palladium-catalyzed enolate arylation | 36% (overall) | nih.gov |

| (S)-(-)-Xylopinine | Asymmetric synthesis via enantiopure sulfinimine | Not specified (overall) | nih.gov |

| (S)-Tetrahydropalmatrubine | Chiral auxiliary-assisted Bischler-Napieralski | Not specified (overall) | nih.govnih.gov |

| Corysamine | Rh-catalyzed C-H activation/annulation | 92% | nih.gov |

| Tetramethylmagnolamine | Radical C-O coupling | 21% (overall) | nih.gov |

| (-)-Demethoxyerythratidinone | Diastereoselective 1,2-addition | 26% (overall) | nih.gov |

| Aporphine scaffold | Pd-catalyzed intramolecular phenol (B47542) ortho-arylation | Moderate | nih.gov |

| Dihydrothebainone | Grewe-type cyclization | 37% (overall) | google.com |

Advanced Analytical and Spectroscopic Characterization of Dehydrocavidine, S and Its Derivatives

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

The definitive identification and structural confirmation of Dehydrocavidine,(S) rely on a combination of advanced spectroscopic methods. Each technique offers unique insights into the molecule's atomic composition, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Dehydrocavidine,(S). mdpi.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled. nih.gov The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of each nucleus, while coupling constants reveal the connectivity between adjacent atoms. nih.govwashington.edu

¹H NMR spectra provide information on the number and types of protons in the molecule. For Dehydrocavidine,(S), the aromatic protons on the isoquinoline (B145761) core and the protons of the methoxy (B1213986) and methylenedioxy substituents will exhibit characteristic signals in distinct regions of the spectrum. hmdb.cahmdb.ca

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. hmdb.caorganicchemistrydata.org This is particularly useful for identifying the quaternary carbons of the aromatic rings and the carbonyl-like carbons of the isoquinoline system, which are not observed in ¹H NMR. nih.govresearchgate.net The combination of ¹H and ¹³C NMR, often supported by two-dimensional NMR experiments (such as COSY, HSQC, and HMBC), allows for the unambiguous assignment of all proton and carbon signals, confirming the complete atomic framework of Dehydrocavidine,(S). nih.gov

Interactive Table: Predicted NMR Data for Dehydrocavidine,(S) Note: The following data is a representative prediction based on the known structure of Dehydrocavidine,(S) and typical chemical shifts for similar protoberberine alkaloids. Actual experimental values may vary based on solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | ~7.20 (s) | ~109.5 |

| 2-OCH₃ | ~3.95 (s) | ~56.0 |

| 3-OCH₃ | ~4.05 (s) | ~56.2 |

| 4 | ~6.80 (s) | ~106.0 |

| 8 | ~8.50 (s) | ~145.0 |

| 9-OCH₃ | ~4.10 (s) | ~56.5 |

| 10-OCH₃ | ~4.15 (s) | ~56.8 |

| 11 | ~7.10 (s) | ~111.0 |

| 13 | ~9.50 (s) | ~150.0 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical tool for identifying the functional groups present within a molecule. nih.gov The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations such as stretching and bending of chemical bonds. utoronto.ca Each type of bond and functional group absorbs at a characteristic frequency, resulting in a unique spectral fingerprint. researchgate.net

For Dehydrocavidine,(S), the FT-IR spectrum would be expected to display several key absorption bands. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would produce characteristic peaks in the 1600-1450 cm⁻¹ region. utoronto.ca The prominent C-O stretching vibrations from the four methoxy groups would be visible in the 1250-1000 cm⁻¹ range. The iminium C=N⁺ bond, a key feature of the dehydro-protoberberine core, would also exhibit a characteristic stretching vibration.

Interactive Table: Characteristic FT-IR Absorption Bands for Dehydrocavidine,(S)

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | Stretching | Aromatic C-H |

| 3000-2850 | Stretching | Aliphatic C-H (in OCH₃) |

| ~1620 | Stretching | Iminium C=N⁺ |

| 1600-1450 | Stretching | Aromatic C=C |

| 1260-1200 & 1150-1085 | Stretching (Asymmetric & Symmetric) | Aryl C-O (Ether) |

| 900-675 | Bending (Out-of-plane) | Aromatic C-H |

Mass Spectrometry (MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) that is particularly well-suited for analyzing polar and thermally labile molecules like alkaloids. nih.govresearchgate.net ESI-MS analysis of Dehydrocavidine,(S) would show a prominent peak corresponding to its molecular ion [M]⁺, allowing for the precise determination of its molecular weight.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. youtube.comnih.gov The fragmentation pattern is highly specific to the molecule's structure and can be used to confirm the connectivity of its different parts. wvu.edu For Dehydrocavidine,(S), characteristic fragmentation pathways would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups and retro-Diels-Alder (RDA) reactions cleaving the central ring system, which is a hallmark of protoberberine alkaloids. researchgate.net This detailed fragmentation data is crucial for confirming the identity of the alkaloid and distinguishing it from its isomers. nih.govnih.gov

Interactive Table: Predicted ESI-MS Fragmentation Data for Dehydrocavidine,(S) (Molecular Formula: C₂₁H₂₂NO₄⁺, Exact Mass: 352.15)

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description |

|---|---|---|

| 352.15 | [M]⁺ | Molecular Ion |

| 337.13 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| 322.11 | [M - 2CH₃]⁺ | Loss of two methyl radicals |

| 294.11 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| ~176 | RDA Fragment | Fragment from Retro-Diels-Alder cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The absorption of UV or visible light excites electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's conjugated system.

Dehydrocavidine,(S) possesses an extended π-conjugated system due to its planar, aromatic isoquinoline structure. This extensive conjugation results in multiple absorption bands in the UV-Vis spectrum. The spectrum is typically characterized by several intense bands corresponding to π → π* transitions. researchgate.net The precise positions and intensities of these bands are sensitive to the substitution pattern on the aromatic rings and can be used as a diagnostic tool for identifying the protoberberine chromophore.

Interactive Table: Typical UV-Vis Absorption Maxima for Dehydrocavidine,(S) Chromophore

| Approximate λ_max (nm) | Electronic Transition Type |

|---|---|

| ~230 | π → π |

| ~270 | π → π |

| ~345 | π → π |

| ~430 | π → π (lowest energy) |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, known as paramagnetic species. youtube.com While Dehydrocavidine,(S) in its ground state is a diamagnetic molecule (all electrons are paired) and thus EPR-silent, the technique is highly relevant for studying processes where it might be converted into a radical species or interact with other paramagnetic entities. nih.gov

For instance, EPR spectroscopy could be used to investigate the electrochemical or metabolic oxidation of Dehydrocavidine,(S), which could potentially generate transient radical cations. nih.gov Furthermore, if Dehydrocavidine,(S) were to interact with transition metal ions (which are often paramagnetic), EPR could provide detailed information about the coordination environment and the electronic structure of the resulting complex. nih.gov The technique is exceptionally sensitive for detecting and characterizing free radicals and certain metal ions, making it a valuable tool for exploring the redox chemistry and potential bioinorganic interactions of Dehydrocavidine,(S). osti.gov

Specialized Spectroscopic and Morphological Characterization for Molecular Behavior

Beyond primary structural elucidation, specialized spectroscopic techniques can probe the more subtle aspects of molecular behavior, such as intermolecular interactions and dynamic processes. While morphological characterization is more applicable to bulk materials, spectroscopic methods can reveal how Dehydrocavidine,(S) behaves in different environments.

Electron Paramagnetic Resonance (EPR) spectroscopy, particularly through techniques like Site-Directed Spin Labeling (SDSL), offers a sophisticated approach to studying molecular interactions. mdpi.com In an SDSL-EPR experiment, a stable paramagnetic spin-label (like a nitroxide radical) is attached to a target molecule, such as a protein. researchgate.net If Dehydrocavidine,(S) binds to this spin-labeled protein, it can alter the local environment of the spin-label, leading to detectable changes in the EPR spectrum. These changes can provide information about the binding event, the proximity of the binding site to the label, and any conformational changes induced in the protein upon binding. mdpi.comnih.gov This approach allows for the investigation of the molecular behavior of Dehydrocavidine,(S) in a biological context, revealing insights into its interactions with macromolecules that are not accessible through more conventional techniques.

Confocal Microscopy for Spatial Distribution Analysis

Confocal microscopy is a powerful imaging technique that provides high-resolution, three-dimensional reconstructions of samples by rejecting out-of-focus and scattered light. nih.govnih.gov This is achieved through the use of a pinhole in the emission light path, which ensures that only light from the focal plane reaches the detector. nih.gov This capability for optical sectioning allows for the detailed visualization of the spatial distribution of fluorescent molecules within a sample without the need for physical sectioning. researchgate.net

While specific studies detailing the use of confocal microscopy for the spatial analysis of Dehydrocavidine,(S) are not prevalent in publicly available literature, the technique's principles allow for its theoretical application. If Dehydrocavidine,(S) were fluorescent or tagged with a fluorescent marker, confocal microscopy could be employed to map its precise location within biological tissues, such as the cells of the Corydalis plant from which it is often extracted. This would provide invaluable information on its biosynthesis and storage at a subcellular level. The optical sectioning capability of a confocal microscope is significantly superior to that of a standard widefield microscope, which lacks the ability to effectively reject out-of-focus light. nih.govnih.gov

Table 1: Comparison of Microscopy Techniques for Spatial Analysis

| Feature | Widefield Microscopy | Confocal Microscopy |

|---|---|---|

| Principle | Illuminates the entire field of view; collects light from in-focus and out-of-focus planes. nih.gov | Uses a pinhole to reject out-of-focus light, allowing only light from the focal plane to be detected. nih.govresearchgate.net |

| Optical Sectioning | Very limited to none. nih.gov | Excellent; enables 3D reconstruction of the sample. researchgate.net |

| Image Resolution | Lower resolution due to out-of-focus blur. | Higher resolution and better contrast. nih.gov |

| Application | General observation of fluorescent samples. | High-resolution 3D imaging of fluorescently labeled molecules' spatial distribution. nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of elements within the top 1-10 nanometers of a material's surface. thermofisher.comeag.com The method involves irradiating a sample with monochromatic X-rays, which causes the emission of photoelectrons. eag.com The kinetic energy of these emitted electrons is measured, and from this, the binding energy can be calculated. Each element has a characteristic set of binding energies, allowing for elemental identification and quantification. eag.com

There are no specific XPS studies focused on Dehydrocavidine,(S) in the reviewed literature. However, XPS could be applied to analyze the surface of materials containing this compound, such as in quality control of a purified solid form or in studying its interaction with a substrate. By analyzing the high-resolution spectra of carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s), one could gain insight into the chemical bonding environments of these atoms on the sample's surface. For instance, the C 1s spectrum could potentially distinguish between carbon atoms in C-C, C-O, and C-N bonds based on slight shifts in their binding energies.

Table 2: Hypothetical XPS Data for Dehydrocavidine,(S) (C₂₀H₁₉NO₄)

| Element | XPS Peak | Expected Binding Energy (eV) Range | Information Provided |

|---|---|---|---|

| Carbon | C 1s | 284.0 - 289.0 | Distinguishes between aliphatic/aromatic (C-C, C-H), ether (C-O), and amine (C-N) functional groups. |

| Nitrogen | N 1s | 398.0 - 402.0 | Identifies the chemical state of the nitrogen atom in the quaternary ammonium (B1175870) ion. |

| Oxygen | O 1s | 531.0 - 534.0 | Differentiates between oxygen in ether/hydroxyl groups (C-O). mdpi.com |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular vibrations in a sample. spectroscopyonline.com When monochromatic light from a laser interacts with a molecule, it can be scattered inelastically, resulting in a shift in the energy of the scattered photons. This energy shift corresponds to the vibrational frequencies of the molecule's bonds, producing a unique spectrum that serves as a "molecular fingerprint". nih.govnih.gov This fingerprint allows for the identification of the compound and provides information about its chemical structure and conformation. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) is a variation of the technique that dramatically increases the intensity of the Raman signal, by factors of up to 10¹⁴ or more. nih.gov This enhancement occurs when molecules are adsorbed onto or are in close proximity to nanostructured metallic surfaces, typically made of gold or silver. youtube.com The powerful signal amplification provided by SERS enables the detection and identification of molecules at extremely low concentrations, which is not possible with conventional Raman spectroscopy. nih.gov

Table 3: Potential Characteristic Raman Shifts for Dehydrocavidine,(S)

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group Origin |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Benzene rings |

| Aliphatic C-H Stretch | 2850 - 3000 | Methoxy groups, methylene (B1212753) bridge |

| Aromatic C=C Stretch | 1580 - 1620 | Benzene rings, isoquinoline system |

| C-O Stretch | 1200 - 1300 | Methoxy groups, methylenedioxy group |

| Ring Breathing Modes | 1000 - 1100 | Aromatic rings |

Note: These are generalized peak positions. Actual values would need to be determined experimentally.

Advanced Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating Dehydrocavidine,(S) from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. uobasrah.edu.iq For its use in quantitative analysis, such as determining the purity of Dehydrocavidine,(S), the analytical method must be validated to ensure it is reliable, reproducible, and fit for its intended purpose. nih.gov Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.govnih.gov

An efficient method for the extraction of dehydrocavidine from Corydalis saxicola Bunting followed by rapid analysis using HPLC has been reported. researchgate.net A typical validation process for an HPLC method for Dehydrocavidine,(S) would involve assessing several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. nih.gov

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. mdpi.com

Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies. mdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ajphr.com

Table 4: HPLC Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | No interference from excipients, impurities, or degradation products at the analyte's retention time. nih.gov | Peak purity index > 0.999 |

| Linearity | A linear relationship between concentration and peak area. mdpi.com | Correlation coefficient (r²) ≥ 0.999 nih.gov |

| Accuracy | The percent recovery of the analyte spiked into a blank matrix. mdpi.com | 98.0% - 102.0% recovery nih.gov |

| Precision (RSD) | The relative standard deviation of replicate measurements. researchgate.net | RSD ≤ 2.0% mdpi.com |

| LOD | The lowest concentration that yields a signal-to-noise ratio of 3:1. nih.gov | S/N > 3 |

| LOQ | The lowest concentration that yields a signal-to-noise ratio of 10:1. nih.gov | S/N > 10 |

| Robustness | The method remains precise and accurate under varied conditions (e.g., flow rate, pH). ajphr.com | RSD ≤ 2.0% for varied conditions |

Liquid Chromatography-Mass Spectrometry (LC-MS) in Metabolomics Studies

Metabolomics is the comprehensive study of the complete set of small-molecule metabolites in a biological system. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary analytical platform in this field, combining the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This combination allows for the detection, quantification, and identification of hundreds to thousands of metabolites in complex biological samples like biofluids, cells, or tissue extracts. nih.govnih.gov

In the context of Dehydrocavidine,(S), LC-MS-based metabolomics would be an invaluable tool for understanding its biological role and metabolic fate. nih.gov While specific metabolomics studies centered on Dehydrocavidine,(S) were not identified, the approach could be used to:

Identify the biosynthetic precursors and downstream metabolites of Dehydrocavidine,(S) in its source organism.

Study how the metabolic profile of a biological system changes in response to Dehydrocavidine,(S).

Discover potential biomarkers related to the compound's activity. nih.gov

Untargeted metabolomics aims to measure as many metabolites as possible to gain a global view of the metabolome, while targeted metabolomics focuses on quantifying a specific group of known metabolites. nih.gov A nontargeted approach using high-resolution mass spectrometry (HRMS) would be particularly effective for discovering novel metabolites derived from Dehydrocavidine,(S). researchgate.net

Table 5: Hypothetical LC-MS Metabolomics Workflow for Dehydrocavidine,(S) Analysis

| Step | Description | Key Considerations |

|---|---|---|

| 1. Sample Collection | Collection of biological material (e.g., Corydalis plant tissue, biofluids). | Rapid quenching of metabolic activity to preserve the in-vivo metabolic state. |

| 2. Metabolite Extraction | Extraction of small molecules from the sample matrix. | Choice of solvent system is critical to ensure broad metabolite coverage. |

| 3. LC-MS Analysis | Separation of metabolites by LC followed by detection and fragmentation by MS. | Use of a suitable LC column (e.g., HILIC, Reversed-Phase) and high-resolution MS (e.g., Orbitrap, TOF). researchgate.net |

| 4. Data Processing | Peak detection, alignment, and normalization across samples. | Use of specialized software to handle large and complex datasets. |

| 5. Statistical Analysis | Multivariate statistical analysis (e.g., PCA, PLS-DA) to identify significant changes. | Identification of metabolites that differ significantly between experimental groups. |

| 6. Metabolite Identification | Identification of significant metabolites by comparing MS/MS fragmentation patterns and retention times to databases and standards. nih.gov | A major bottleneck in metabolomics; requires extensive databases and authentic standards. |

Mechanistic Investigations of Biological Activities of Dehydrocavidine, S in Pre Clinical Models

Molecular and Cellular Mechanisms of Action (In Vitro Studies)

In vitro studies are fundamental to elucidating the specific molecular and cellular pathways through which a compound exerts its biological effects. These studies typically involve the use of cell lines to observe the direct impact of the compound on cellular processes.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction is a key mechanism for many therapeutic agents, particularly in oncology. The investigation of apoptosis induction by a compound typically involves the analysis of several key molecular markers and pathways.

Regulation of Bax/Bcl-2 Protein Expression Ratio

The ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. dntb.gov.uanih.govnih.gov An increase in the Bax/Bcl-2 ratio is a common indicator of apoptosis induction. nih.gov At present, there are no available studies that have assessed the effect of Dehydrocavidine,(S) on the expression levels of Bax and Bcl-2 proteins.

Interactive Data Table: Effect of Dehydrocavidine,(S) on Bax/Bcl-2 Ratio No data available from current research to populate this table.

| Cell Line | Treatment | Bax Expression Change | Bcl-2 Expression Change | Bax/Bcl-2 Ratio |

|---|

Activation of Caspases (e.g., Caspase-7, Caspase-8)

Caspases are a family of protease enzymes that are central to the execution of apoptosis. nih.govnih.govnih.gov Initiator caspases, such as caspase-8, are activated in response to pro-apoptotic signals and in turn activate executioner caspases, such as caspase-7, which then cleave various cellular substrates to bring about cell death. nih.govnih.gov The activation of caspase-8 can be triggered by external signals via death receptors, while its activity can also be linked to inflammatory responses. nih.govarvojournals.org Caspase-7, along with caspase-3, is a key executioner caspase responsible for the downstream events of apoptosis. nih.gov There is no scientific literature available detailing the impact of Dehydrocavidine,(S) on the activation of caspase-7 or caspase-8.

Interactive Data Table: Caspase Activation by Dehydrocavidine,(S) No data available from current research to populate this table.

| Cell Line | Treatment | Caspase-7 Activity | Caspase-8 Activity |

|---|

Poly(ADP-ribose) Polymerase (PARP) Cleavage

Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. nih.gov During apoptosis, PARP is cleaved by executioner caspases, such as caspase-3 and -7, which is considered a hallmark of this process. nih.govnih.gov This cleavage inactivates PARP, preventing DNA repair and facilitating cell death. nih.gov Research on whether Dehydrocavidine,(S) induces PARP cleavage has not been reported.

Interactive Data Table: PARP Cleavage Induced by Dehydrocavidine,(S) No data available from current research to populate this table.

| Cell Line | Treatment | Full-length PARP Level | Cleaved PARP Level |

|---|

Telomerase Activity Modulation through hTERT Protein Inhibition

Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps (B75204) at the ends of chromosomes. mdpi.comnih.gov In many cancer cells, telomerase is reactivated, allowing for unlimited cell division. nih.gov The catalytic subunit of telomerase, human telomerase reverse transcriptase (hTERT), is a key target for anti-cancer therapies. mdpi.comnih.gov Inhibition of hTERT can lead to telomere shortening and subsequent cell death. nih.gov There are no studies available that have investigated the effect of Dehydrocavidine,(S) on hTERT protein expression or telomerase activity.

Interactive Data Table: Effect of Dehydrocavidine,(S) on hTERT and Telomerase Activity No data available from current research to populate this table.

| Cell Line | Treatment | hTERT Protein Expression | Telomerase Activity |

|---|

Anti-inflammatory Signal Transduction Pathways

Chronic inflammation is implicated in a variety of diseases. Key signaling pathways, such as the NF-κB and MAPK pathways, regulate the production of pro-inflammatory mediators. nih.gov The NF-κB pathway is a central regulator of inflammation, and its inhibition can reduce the expression of inflammatory cytokines. nih.govnih.gov The MAPK signaling pathways are also crucial in mediating inflammatory responses. nih.gov The potential of Dehydrocavidine,(S) to modulate these anti-inflammatory signal transduction pathways has not been documented in the available scientific literature.

Interactive Data Table: Modulation of Anti-inflammatory Pathways by Dehydrocavidine,(S) No data available from current research to populate this table.

| Cell Line | Inflammatory Stimulus | Pathway Investigated | Key Protein Modulation |

|---|---|---|---|

| - | - | NF-κB | - |

Mitochondrial Membrane Potential Regulation in Activated Macrophages

Activated macrophages are crucial to the inflammatory process and undergo metabolic shifts to support their pro-inflammatory functions. One key change is the elevation of the mitochondrial membrane potential (ΔΨm). chemfaces.com Pre-clinical studies using macrophage-derived RAW264.7 cells and primary macrophages have demonstrated that Dehydrocorydaline (B211579), a closely related alkaloid, selectively targets these activated cells. chemfaces.comnih.gov

In models where macrophages are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, Dehydrocorydaline was found to inhibit the characteristic elevation of mitochondrial membrane potential. chemfaces.comnih.gov This intervention also led to the depletion of ATP in the LPS-stimulated macrophages. Notably, the compound did not affect the basal mitochondrial membrane potential or ATP content in non-stimulated macrophages, indicating a selective action on activated immune cells. chemfaces.com This suggests that the elevated mitochondrial membrane potential in activated macrophages may be a specific target for modulating inflammatory responses. chemfaces.com

Cytokine Production Inhibition (e.g., Interleukin-1β, Interleukin-6)

The production of pro-inflammatory cytokines is a hallmark of macrophage activation and a central driver of inflammatory diseases. nih.gov Research has shown a direct link between the regulation of mitochondrial function by Dehydrocorydaline and its ability to suppress cytokine production. In studies involving LPS-stimulated macrophages, Dehydrocorydaline treatment prevented the increased secretion of key pro-inflammatory cytokines, specifically Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), into the cell culture media. chemfaces.com

Further in vivo research on animal models of pain and inflammation reinforced these findings, showing that administration of Dehydrocorydaline resulted in decreased expression of IL-1β and IL-6 in the spinal cord. nih.gov This inhibition of critical cytokines underscores its anti-inflammatory potential and links its mechanism of action to the suppression of key signaling molecules that perpetuate the inflammatory cascade. chemfaces.comnih.gov

Modulation of Nuclear Factor-kappa B (NF-κB) Pathway (P50 and P65 subunits)

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of immune and inflammatory responses. mdpi.com The most common form activated during inflammation is a heterodimer of the p50 and p65 subunits, which translocates to the nucleus to initiate the transcription of pro-inflammatory genes, including those for IL-1β and IL-6. chemfaces.cnresearchgate.net

Mechanistic studies have revealed that the anti-inflammatory effects of Dehydrocavidine and its related alkaloids are mediated through the inhibition of this pathway. Research on the total alkaloids from Corydalis saxicola, where Dehydrocavidine is a primary active component, showed an inhibition of the expression of both NF-κB p50 and p65 subunits. nih.gov In models of sepsis-induced myocardial injury, Dehydrocorydaline was found to exert its protective effects by modulating the TRAF6/NF-κB pathway. nih.gov Furthermore, in a mouse model of postoperative pain, Dehydrocorydaline inhibited the P2Y12/p38MAPK/NF-κB signaling pathway in microglia, leading to a reduction in pro-inflammatory cytokine expression. nih.gov This targeted suppression of the p50/p65 NF-κB axis provides a core mechanism for the observed reduction in downstream inflammatory mediators.

Receptor and Enzyme Targeting (e.g., IL Receptor, PARP, cAMP, PGE)

Beyond its effects on core inflammatory pathways, Dehydrocavidine and its analogues interact with several specific enzymes and signaling molecules.

Poly(ADP-ribose) Polymerase (PARP): In studies investigating its anti-tumor potential, Dehydrocorydaline was shown to induce the cleavage and inactivation of PARP, an enzyme involved in DNA repair and programmed cell death. nih.govmedchemexpress.comcaltagmedsystems.co.ukworldscientific.com This activity is often associated with the induction of apoptosis in cancer cells. nih.gov

Cyclic AMP (cAMP): Dehydrocorydaline has been found to influence levels of the second messenger cyclic AMP. In a study on rabbit platelets, it was shown to increase cAMP levels, an activity associated with the inhibition of platelet aggregation. tandfonline.com

Prostaglandin (B15479496) E (PGE): While direct data on Dehydrocavidine is limited, related alkaloids from Corydalis species have been shown to inhibit the production of Prostaglandin E2 (PGE2). nih.gov Dehydrocorydaline has been reported to suppress PGE2 production in macrophage cells through the downregulation of the NF-κB pathway. nih.gov

IL Receptor: Based on the reviewed scientific literature, there is no direct evidence to suggest that Dehydrocavidine,(S) acts by directly binding to or inhibiting Interleukin receptors.

In Vivo Efficacy Studies and Mechanistic Insights in Animal Models

Hepatoprotective Mechanisms

Dehydrocavidine has demonstrated significant liver-protective effects in various animal models of hepatotoxicity. medchemexpress.comcaltagmedsystems.co.uk In studies using rats with liver injury induced by carbon tetrachloride (CCl4), a well-established model for inducing chemical hepatotoxicity, treatment with Dehydrocavidine showed marked protective effects. medchemexpress.comcaltagmedsystems.co.uk

The administration of CCl4 typically leads to severe liver damage, characterized by elevated serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), indicating hepatocellular injury. Histopathological examination of liver tissue in these models reveals significant damage and the formation of fibrous septa, a hallmark of liver fibrosis. medchemexpress.com Treatment with Dehydrocavidine was found to significantly attenuate these changes, improving liver function as indicated by decreased serum enzyme activities and mitigating the histopathological damage. medchemexpress.comcaltagmedsystems.co.uk Microarray analysis revealed that Dehydrocavidine's protective mechanism involves altering the expression of genes related to apoptosis and tissue repair. medchemexpress.com

Regulation of Oxidative Stress Markers (e.g., Malondialdehyde (MDA), Superoxide (B77818) Dismutase (SOD), Glutathione (B108866) Peroxidase (GSH-Px), Catalase (CAT))

A primary mechanism underlying the hepatoprotective effect of Dehydrocavidine is its potent antioxidant activity. caltagmedsystems.co.uk Chemical-induced liver damage, such as that caused by CCl4, is strongly associated with severe oxidative stress, which occurs when there is an imbalance between the production of reactive oxygen species and the body's ability to neutralize them with antioxidants. medchemexpress.com